molecular formula C22H21FN2O5 B5020678 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5020678
M. Wt: 412.4 g/mol
InChI Key: UKCGCRWKUSWMKI-UHFFFAOYSA-N
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Description

3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety. This specific compound features a complex structure with multiple functional groups, including a dimethoxyphenyl group, a fluorophenyl group, and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c1-29-19-11-5-15(13-20(19)30-2)22(28)24-25-17(9-12-21(26)27)8-10-18(25)14-3-6-16(23)7-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGCRWKUSWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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